LogP Shift vs. Unsubstituted Piperazin-2-one
The presence of the N1-hydroxyphenyl and C6-hydroxymethyl groups on the target compound dramatically alters its lipophilicity relative to the parent piperazin-2-one scaffold. The predicted LogP for (R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is -0.31 , which is a significant increase of 0.33 units compared to the -0.64 LogP of unsubstituted piperazin-2-one (CAS 5625-67-2) . This shift indicates that while both compounds are hydrophilic, the target compound is substantially less polar, which directly impacts its solubility profile and its predicted ability to passively diffuse across biological membranes.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -0.31 (Predicted) |
| Comparator Or Baseline | Unsubstituted piperazin-2-one (CAS 5625-67-2) with LogP = -0.64 |
| Quantified Difference | ΔLogP = +0.33 |
| Conditions | ACD/Labs Percepta Platform prediction as reported by vendors [REFS-1, REFS-2] |
Why This Matters
This quantified difference in LogP is critical for researchers in drug design and analytical chemistry, as it directly affects chromatographic retention, solubility, and the compound's predicted membrane permeability compared to the simpler core scaffold.
